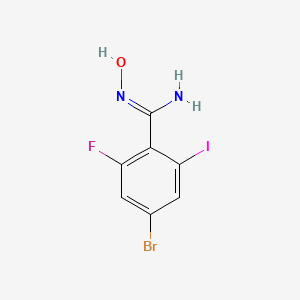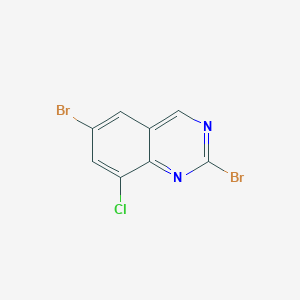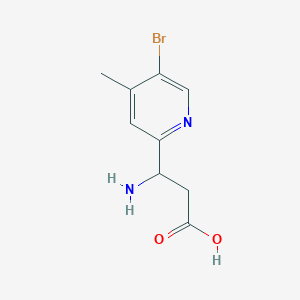
2-Fluoro-3-methylbenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-methylbenzimidamide is an organic compound with the molecular formula C8H9FN2 It is a derivative of benzimidamide, where a fluorine atom is substituted at the second position and a methyl group at the third position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methylbenzimidamide typically involves the reaction of 2-fluoro-3-methylbenzonitrile with ammonia or an amine under specific conditions. One common method is the reduction of the nitrile group to an imine, followed by hydrolysis to yield the desired benzimidamide. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by the conversion of the resulting intermediates to the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-methylbenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
2-Fluoro-3-methylbenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Fluoro-3-methylbenzimidamide exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can influence enzyme activity, protein binding, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-methylbenzonitrile: A precursor in the synthesis of 2-Fluoro-3-methylbenzimidamide.
3-Fluoro-4-methylbenzimidamide: A structural isomer with different substitution patterns.
2-Fluoro-3-methylbenzoic acid: Another related compound with a carboxylic acid group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a methyl group on the benzene ring influences its reactivity and interactions with other molecules, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H9FN2 |
|---|---|
Poids moléculaire |
152.17 g/mol |
Nom IUPAC |
2-fluoro-3-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H3,10,11) |
Clé InChI |
LWMUQLCNWMMGCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


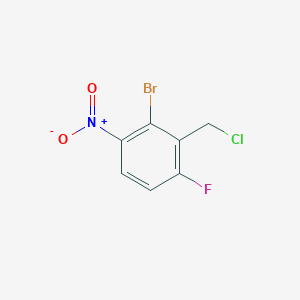
![12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene](/img/structure/B12967096.png)
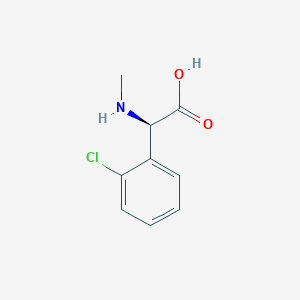
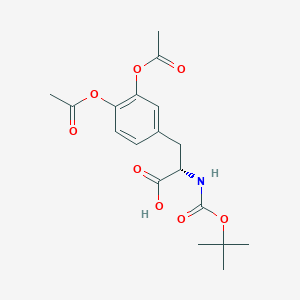
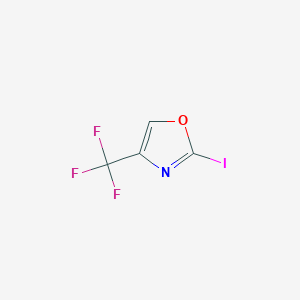
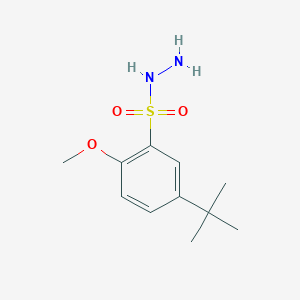
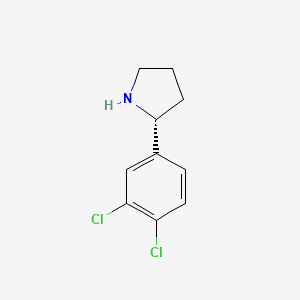
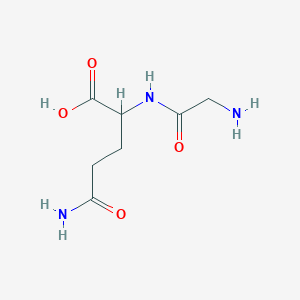
![6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12967137.png)
